A Comprehensive Technical Guide to 4-Chlorophthalic Anhydride (CAS 118-45-6)
A Comprehensive Technical Guide to 4-Chlorophthalic Anhydride (CAS 118-45-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophthalic anhydride (B1165640), with the CAS number 118-45-6, is a monochlorinated aromatic anhydride.[1] It is a derivative of phthalic anhydride and an isomer of 3-chlorophthalic anhydride.[1] This compound serves as a crucial intermediate and building block in the synthesis of a wide range of organic molecules.[2][3] Its significance spans various high-technology sectors, including aviation, aerospace, and microelectronics, primarily due to its role as a monomer in the production of high-performance polyimides.[4][5] Furthermore, its utility extends to the pharmaceutical and agrochemical industries, where it is a precursor for active pharmaceutical ingredients (APIs), herbicides, and pesticides.[1][4][5][6] This guide provides an in-depth overview of the properties, synthesis, applications, and safety protocols associated with 4-chlorophthalic anhydride.
Properties of 4-Chlorophthalic Anhydride
The physical, chemical, and toxicological properties of 4-chlorophthalic anhydride are summarized below.
Chemical and Physical Properties
This table summarizes the key chemical and physical data for 4-chlorophthalic anhydride.
| Property | Value | Source |
| CAS Number | 118-45-6 | [7] |
| Molecular Formula | C₈H₃ClO₃ | [2][7][8][9][10] |
| Molecular Weight | 182.56 g/mol | [2][7][8][9][10] |
| Appearance | White to off-white flaky solid or white crystal powder | [3][11] |
| Melting Point | 96-99 °C | [1][4][7][11] |
| Boiling Point | 286-299.8 °C at 760 mmHg | [7][8][11] |
| Density | 1.594 g/cm³ | [8] |
| Flash Point | 142.4 °C | [8] |
| Vapor Pressure | 0.00116 mmHg at 25 °C | [8] |
| Solubility | Sparingly soluble in water; dissolves in organic solvents like acetone (B3395972) and benzene.[3] Hydrolyzes in the presence of water.[1][4] | |
| IUPAC Name | 5-chloro-2-benzofuran-1,3-dione | [1][9] |
| Synonyms | 5-Chloroisobenzofuran-1,3-dione, p-Chlorophthalic anhydride | [7][8] |
Toxicological and Safety Information
The toxicological properties of 4-chlorophthalic anhydride have not been thoroughly investigated.[11] However, available data indicates several hazards.
| Hazard Type | Description | GHS Classification | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | Skin Irrit. 2 | [9] |
| Eye Damage/Irritation | Causes serious eye damage/irritation. | Eye Dam. 1 / Eye Irrit. 2 | [9] |
| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 | [9][11] |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%. | Not Classified | [11] |
| Reproductive Toxicity | No data available. | - | [11] |
Synthesis and Purification
Several synthetic routes to 4-chlorophthalic anhydride have been developed, often aiming to overcome challenges such as isomer separation and low yields.[12][13]
Experimental Protocols for Synthesis
Method 1: Direct Chlorination of Phthalic Anhydride
This method involves the direct chlorination of phthalic anhydride.[4][14]
-
Materials: Phthalic anhydride (2.1 mol, 310.8 g), water (2488 g), chlorine gas (2.1 mol, 149.1 g).[14]
-
Procedure:
-
Add phthalic anhydride and water to a reaction flask.[14]
-
Stir and heat the mixture to 70 °C to achieve even dispersion.[14]
-
Slowly introduce chlorine gas into the system under constant stirring over 12 hours.[14]
-
Cool the reaction mixture to room temperature and filter.[14]
-
Wash the filter cake with 300 g of water.[14]
-
Transfer the solid to a reaction bottle and perform vacuum dehydration for 12 hours to yield 4-chlorophthalic anhydride.[14]
-
Method 2: Aromatization of 4-Chlorotetrahydrophthalic Anhydride
This process involves the aromatization of a precursor molecule.[15]
-
Materials: 4-chlorotetrahydrophthalic anhydride (49.47 g), activated carbon (20.26 g), 1,2,4-trichlorobenzene (B33124) (200 ml).[15]
-
Procedure:
-
Combine 4-chlorotetrahydrophthalic anhydride, activated carbon, and 1,2,4-trichlorobenzene in a 3-necked round bottom flask equipped with an air inlet, stirrer, and condenser.[15]
-
Heat the flask to 230 °C with a constant flow of air for eight hours.[15]
-
Filter the mixture to remove the activated carbon and wash the carbon.[15]
-
Concentrate the filtrate under vacuum to obtain the product. This method yields approximately 67% 4-chlorophthalic anhydride.[15]
-
Purification
The crude product from synthesis can be purified by rectification (distillation) to obtain high-purity 4-chlorophthalic anhydride.[4][14]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-chlorophthalic anhydride via direct chlorination.
Analytical Characterization
Various analytical techniques are employed to confirm the identity and purity of 4-chlorophthalic anhydride.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product, with purities of over 98.5% being achievable.[16] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To analyze reaction products and identify components in a mixture.[9][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR is used for structural elucidation.[9] |
| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule.[9] |
| Raman Spectroscopy | For structural characterization.[9] |
Applications
4-Chlorophthalic anhydride is a versatile chemical intermediate with significant applications in various industries.[2]
-
Polymer Synthesis: It is a key monomer for producing high-performance polyimides, which are used in aerospace, aviation, and microelectronics due to their exceptional thermal stability and mechanical strength.[3][4][5][17]
-
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][5][6] The related compound, 4-chlorophthalic acid, is used in synthesizing antimicrobial agents, anti-inflammatories, and anticancer agents.[6]
-
Agrochemicals: The compound is used as a raw material for producing herbicides and pesticides.[1][4][5]
-
Dyes and Pigments: It is also utilized in the dye and plastics industries.[18]
Application Pathway Diagram
Caption: Role of 4-chlorophthalic anhydride as a key intermediate in various industries.
Safety and Handling
Proper safety precautions are essential when handling 4-chlorophthalic anhydride.
| Safety Aspect | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[3][11][19] Use a particle respirator (P95 or P1) for nuisance exposures or higher-level respirators (OV/AG/P99 or ABEK-P2) for higher protection.[11] | |
| Handling | Use in a well-ventilated area or under a hood.[3][11][20] Avoid dust formation and breathing dust, vapors, mist, or gas.[11][19] Wash hands thoroughly after handling.[11][20] | |
| Storage | Store in a well-ventilated, dry place in a tightly closed container.[3][20] It is moisture-sensitive.[20][21] | |
| First Aid: Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11] | |
| First Aid: Skin Contact | Wash off with soap and plenty of water. Consult a physician.[11] | |
| First Aid: Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11] | |
| First Aid: Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[11] | |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11] Wear self-contained breathing apparatus.[19][21] | |
| Spill Response | Evacuate personnel to safe areas.[11] Sweep up and shovel without creating dust. Keep in suitable, closed containers for disposal.[11] | |
| Disposal | Dispose of surplus and non-recyclable solutions to a licensed disposal company.[11] | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and water.[19][21][22] |
Conclusion
4-Chlorophthalic anhydride (CAS 118-45-6) is a chemical of significant industrial importance. Its role as a fundamental building block, particularly in the synthesis of robust polyimide polymers, underscores its value in advanced materials science. Furthermore, its application as an intermediate in the pharmaceutical and agrochemical sectors highlights its versatility. A thorough understanding of its chemical properties, synthetic methodologies, and stringent adherence to safety protocols is paramount for researchers and professionals working with this compound, enabling both innovation and safe practice in its diverse applications.
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